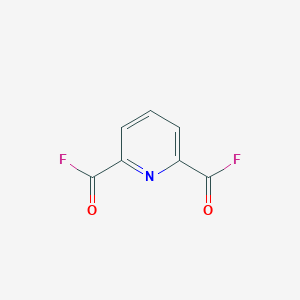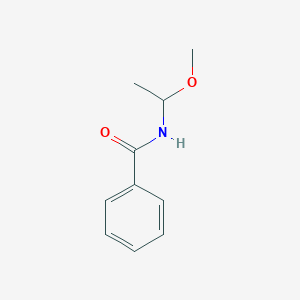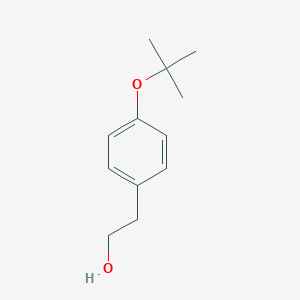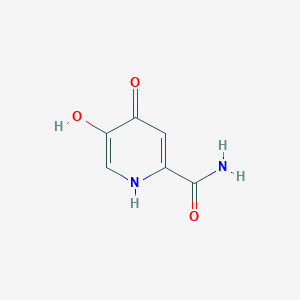
Pyridine-2,6-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-dicarbonyl difluoride: is an organic compound with the molecular formula C7H3F2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms attached to the carbonyl groups at positions 2 and 6 of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarbonyl difluoride can be synthesized from pyridine-2,6-dicarboxylic acid. The carboxylic acid groups are first converted to acyl chlorides using thionyl chloride or oxalyl chloride. .
From Pyridine-2,6-dicarbonyl Dichloride: Another method involves the direct fluorination of pyridine-2,6-dicarbonyl dichloride using reagents like antimony trifluoride or sulfur tetrafluoride under controlled conditions
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Pyridine-2,6-dicarbonyl difluoride can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form pyridine-2,6-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine-2,6-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Pyridine-2,6-dicarboxamides or pyridine-2,6-dicarboxylates.
Reduction: Pyridine-2,6-dimethanol.
Oxidation: Pyridine-2,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine-2,6-dicarbonyl difluoride is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes. It serves as a precursor for the preparation of pyridine-based ligands and catalysts .
Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of pyridine-2,6-dicarbonyl difluoride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarbonyl Dichloride: Similar in structure but contains chlorine atoms instead of fluorine.
Pyridine-2,6-dicarboxylic Acid: Contains carboxylic acid groups instead of carbonyl fluorides.
Pyridine-2,6-dimethanol: A reduced form of pyridine-2,6-dicarbonyl difluoride with hydroxyl groups.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity in nucleophilic substitution reactions. These properties make it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
IUPAC Name |
pyridine-2,6-dicarbonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWLQIFYMSBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)F)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552265 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-28-8 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)












